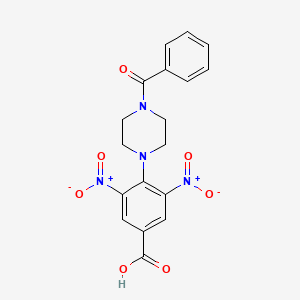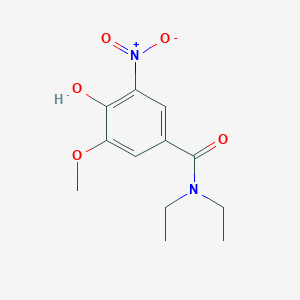
4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid is an organic compound that features a piperazine ring substituted with a benzoyl group and a benzoic acid moiety with two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Nitration: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Coupling: The benzoylated piperazine is coupled with the nitrated benzoic acid derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various acyl-substituted piperazine derivatives.
Scientific Research Applications
4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound can be used to study the effects of nitro and benzoyl substitutions on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid is not well-documented, but it is likely to interact with biological targets through its piperazine and nitro groups. The piperazine ring can interact with neurotransmitter receptors, while the nitro groups may undergo bioreduction to form reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzoylpiperazin-1-yl)benzoic acid: Lacks the nitro groups, making it less reactive.
3,5-Dinitrobenzoic acid: Lacks the piperazine and benzoyl groups, reducing its potential for biological interactions.
4-(4-Benzoylpiperazin-1-yl)-2-nitrobenzoic acid: Similar structure but with only one nitro group, affecting its reactivity and biological activity.
Uniqueness
4-(4-Benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid is unique due to the combination of a piperazine ring, benzoyl group, and two nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O7 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C18H16N4O7/c23-17(12-4-2-1-3-5-12)20-8-6-19(7-9-20)16-14(21(26)27)10-13(18(24)25)11-15(16)22(28)29/h1-5,10-11H,6-9H2,(H,24,25) |
InChI Key |
KZZADLHUBJJCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473465.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473473.png)
![3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile](/img/structure/B11473482.png)
![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11473486.png)
![N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11473491.png)
![5-Oxo-3-phenyl-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11473492.png)

![6-(1,3-benzodioxol-5-ylmethyl)-5-(2-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473502.png)
![1-(1-Adamantylcarbonyl)-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B11473514.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11473518.png)
![biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone](/img/structure/B11473537.png)
